molecular formula C18H22N2O2S2 B2982509 (E)-1-((4-methylstyryl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine CAS No. 1257556-19-6

(E)-1-((4-methylstyryl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine

Cat. No. B2982509
CAS RN: 1257556-19-6
M. Wt: 362.51
InChI Key: WHVBNOJDEFTRIQ-NTUHNPAUSA-N
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Description

(E)-1-((4-methylstyryl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as P7C3, and it has been studied extensively for its neuroprotective properties.

Scientific Research Applications

Drug Metabolism and Disposition

One study focused on the metabolism of Lu AA21004, a novel antidepressant, identifying its in vitro oxidation pathways involving various cytochrome P450 enzymes. This research is crucial for understanding the metabolic fate of drugs in development, potentially including compounds similar to "(E)-1-((4-methylstyryl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine" (Hvenegaard et al., 2012).

Anticancer Evaluation

Another study evaluated the anticancer activity of polyfunctional substituted 1,3-thiazoles, including compounds with piperazine substituents, demonstrating significant effectiveness across various cancer cell lines. This highlights the potential of piperazine derivatives in cancer therapy (Turov, 2020).

Antibacterial Agents

The development and evaluation of piperazine derivatives as antibacterial agents have been a subject of study, with specific compounds showing promise against gram-negative bacteria, including Pseudomonas aeruginosa. These findings contribute to the ongoing search for new antibacterial drugs (Matsumoto & Minami, 1975).

Antimicrobial and Antioxidant Activities

Research into the synthesis and evaluation of piperazine derivatives, including their antimicrobial and antioxidant activities, provides valuable insights into their potential therapeutic applications. These studies suggest that piperazine-based compounds could serve as leads for the development of new antimicrobial and antioxidant agents (Qi, 2014).

properties

IUPAC Name

1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-4-(thiophen-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S2/c1-16-2-4-17(5-3-16)7-13-24(21,22)20-10-8-19(9-11-20)14-18-6-12-23-15-18/h2-7,12-13,15H,8-11,14H2,1H3/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVBNOJDEFTRIQ-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCN(CC2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCN(CC2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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